Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride
Description
Properties
Molecular Formula |
C12H16ClFN2O2 |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 2-fluoro-4-piperazin-1-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |
InChI Key |
JKNBRJXBNTYKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-nitrobenzoic acid and piperazine.
Esterification: The carboxylic acid group of 2-fluoro-4-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluoro-4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding methyl 2-fluoro-4-aminobenzoate.
Substitution: The amine group is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form methyl 2-fluoro-4-(piperazin-1-yl)benzoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, especially targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Structural Analogues from Quinoline-Based Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)) share a piperazine-linked benzoate ester but differ significantly due to the presence of a quinoline-carbonyl group. Key distinctions include:
Impact of Structural Differences :
- The target compound’s smaller size and lack of quinoline suggest higher solubility in polar solvents compared to C3.
Piperazine-Containing Building Blocks ()
Ethyl 2-(piperazin-1-yl)acetate (BD33562) shares the piperazine group but features an aliphatic acetate ester instead of an aromatic benzoate:
Functional Implications :
- The aromatic ring in the target compound may confer rigidity and π-π interactions, whereas BD33562’s aliphatic chain enhances flexibility.
- BD33562’s high purity (98%) suggests its utility as a reliable building block, a trait likely shared by the target compound if synthesized under controlled conditions .
Halogen-Substituted Analogues ( and )
The fluorine substituent in the target compound parallels halogenated derivatives like C4 (4-fluorophenyl) and Dimethyl 2,3,5,6-tetrafluoroterephthalate (BD335195, ) . Fluorine’s electron-withdrawing effects improve metabolic stability and influence electronic properties:
Biological Activity
Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H15ClFN2O2
- Functional Groups : Contains a piperazine ring and a fluorine atom, contributing to its pharmacological properties.
The presence of the piperazine moiety enhances the compound's interaction with various neurotransmitter receptors, which may modulate their activity, making it a candidate for treating neurological disorders and certain cancers .
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The fluorine substitution at the 2-position increases lipophilicity, improving membrane permeability and facilitating its action on biological targets. This interaction can lead to modulation of signaling pathways associated with various diseases .
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 15.625 μM to over 125 μM, demonstrating potent bactericidal effects .
Neurological Effects
Studies have suggested that the compound may have therapeutic potential in treating neurological disorders. By modulating neurotransmitter receptor activity, it could influence conditions such as anxiety, depression, and other central nervous system disorders. The specific interactions with serotonin and dopamine receptors are areas of ongoing research .
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results indicated significant bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values reflecting strong potency compared to established antibiotics .
Compound MIC (μM) Activity Methyl 2-fluoro-4-(piperazin-1-yl)benzoate 15.625 - 62.5 Bactericidal Ciprofloxacin 0.381 - 0.763 Bactericidal - Neuropharmacological Studies : In a pharmacokinetic study involving animal models, this compound demonstrated favorable absorption characteristics, suggesting potential for oral bioavailability in therapeutic applications targeting neurological conditions .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride, and how are intermediates characterized?
Synthesis typically involves coupling 2-fluoro-4-(piperazin-1-yl)benzoic acid with methanol under acid catalysis, followed by hydrochloride salt formation. Key steps include:
- Esterification : Reacting the carboxylic acid with methanol in the presence of HCl or thionyl chloride to form the methyl ester .
- Purification : Recrystallization from ethanol or acetone to enhance purity.
- Intermediate characterization : NMR (¹H/¹³C) confirms the ester group (δ ~3.9 ppm for methyl protons) and piperazine integration (δ ~2.5–3.5 ppm). IR spectroscopy verifies carbonyl stretching (~1700 cm⁻¹) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC (C18 column, UV detection at 254 nm) to track parent compound loss and byproduct formation.
Use mass spectrometry (LC-MS) to identify degradation products, such as hydrolyzed benzoic acid derivatives .
Q. What analytical techniques are critical for confirming the purity and identity of this compound?
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₁₅ClFN₂O₂).
- Elemental analysis : Confirms %C, %H, %N within ±0.4% of theoretical values.
- X-ray crystallography : Resolves crystal structure for unambiguous confirmation of stereochemistry and salt form .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Approach :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals in the piperazine region (δ 2.5–3.5 ppm).
- Use variable-temperature NMR to reduce signal broadening caused by piperazine ring dynamics.
- Cross-validate with computational chemistry tools (DFT calculations) to predict chemical shifts .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction optimization :
- Use coupling agents like EDCI/HOBt for esterification to minimize side reactions.
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 minutes).
- Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic insights :
- Fluorine’s electronegativity increases the aromatic ring’s electron deficiency, directing electrophilic substitutions to the para position.
- Enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes.
- Comparative studies with chloro/trifluoromethyl analogs show fluorine improves solubility and bioavailability .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing target receptors.
- Cellular permeability : Caco-2 cell monolayers assess passive diffusion (Papp >1×10⁻⁶ cm/s indicates good permeability).
- CYP inhibition screening : Liver microsome assays to evaluate drug-drug interaction potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
